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Compound of Interest

Compound Name: 2-Phenyl-2-imidazoline

Cat. No.: B1199978 Get Quote

An In-Depth Technical Guide to the Electronic Properties of 2-Phenyl-2-imidazoline

This guide provides a comprehensive overview of the electronic properties of 2-Phenyl-2-
imidazoline (2PI), a molecule of significant interest due to its applications in various fields,

including as a corrosion inhibitor and its potential as a source of UV light.[1] Imidazoline

derivatives, in general, are recognized for their important pharmacological and biological

activities.[1][2][3] This document is intended for researchers, scientists, and drug development

professionals, offering detailed data, experimental protocols, and visual representations of key

concepts.

Core Electronic Properties
The electronic characteristics of a molecule are fundamental to understanding its reactivity,

stability, and potential applications. For 2-Phenyl-2-imidazoline, these properties have been

elucidated through a combination of experimental spectroscopy and theoretical quantum

chemical calculations.

Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial in determining the electronic behavior of a molecule.[4] The HOMO

represents the ability to donate an electron, while the LUMO signifies the ability to accept an

electron.[1][5] The energy difference between these two orbitals, known as the HOMO-LUMO

gap, is a key indicator of molecular stability and chemical reactivity.[1][4][5]
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A combined experimental and theoretical study has determined the HOMO-LUMO energy gap

for 2-Phenyl-2-imidazoline to be 5.30 eV.[6] This significant energy gap suggests high stability

for the molecule.[1][6] The energies of the HOMO and LUMO orbitals were calculated to be

-6.35 eV and -1.05 eV, respectively, using the B3LYP/6-311++G** level of theory.[1]

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular and intermolecular bonding and

interactions between orbitals. For 2-Phenyl-2-imidazoline, this analysis reveals significant

hyperconjugative interactions, which contribute to the overall stability of the molecule.[1] The

stabilization energy associated with the electron delocalization from the lone pair of the

nitrogen atom (N10) to the antibonding orbitals of the phenyl ring (C4-C5 and C4-C9) is a

notable finding.[1]

UV-Visible Spectroscopy and Electronic Transitions
The UV-visible spectrum of 2-Phenyl-2-imidazoline, recorded in a methanolic solution, shows

an absorption peak at 338 nm.[1] Theoretical calculations using the Symmetry Adapted Cluster-

Configuration Interaction (SAC-CI) method predicted an absorption maximum at 335 nm,

showing excellent agreement with the experimental data.[1] This absorption is primarily

attributed to a π → π* electronic transition.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the electronic properties of

2-Phenyl-2-imidazoline, as determined by computational studies.

Table 1: Quantum Chemical Parameters of 2-Phenyl-2-imidazoline[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1199978?utm_src=pdf-body
https://www.researchgate.net/figure/Molecular-structure-of-2-phenyl-2-imidazoline-along-with-numbering-of-atom_fig1_324086621
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.researchgate.net/figure/Molecular-structure-of-2-phenyl-2-imidazoline-along-with-numbering-of-atom_fig1_324086621
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.benchchem.com/product/b1199978?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.benchchem.com/product/b1199978?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.benchchem.com/product/b1199978?utm_src=pdf-body
https://www.benchchem.com/product/b1199978?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

HOMO Energy -6.35 eV

LUMO Energy -1.05 eV

HOMO-LUMO Energy Gap (ΔE) 5.30 eV

Ionization Potential (I) 6.35 eV

Electron Affinity (A) 1.05 eV

Global Electrophilicity Index (ω) 3.6509 eV

Chemical Potential (μ) -3.7 eV

Global Hardness (η) 2.65 eV

Global Softness (S) 0.1886 eV

Additional Electronic Energy (ΔNmax) 1.3962 eV

Calculations performed at the B3LYP/6-311++G* level of theory.*

Table 2: Electric Dipole Moment and Polarizability of 2-Phenyl-2-imidazoline[1]

Parameter Value

Dipole Moment (μ) 5.70065 Debye

Average Polarizability (αtot) 1.0043389 x 10⁻¹² esu

First Hyperpolarizability (βtot) 1.0043389 x 10⁻³⁰ esu

Calculations performed using the HF/6-311++G* method.*

Experimental and Computational Protocols
Sample Preparation and Spectroscopic Analysis
The experimental data for 2-Phenyl-2-imidazoline was obtained using a commercially

available sample with a purity greater than 98%.[1][5]
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FT-IR and FT-Raman Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was

recorded in the range of 4000–400 cm⁻¹ using a Nicolet 6700 FTIR spectrometer.[1][5] The

Fourier Transform Raman (FT-Raman) spectrum was obtained using a Renishaw inVia

Raman microscope with UV or visible laser excitation.[1][5]

UV-Visible Spectroscopy: The UV-Vis absorption spectrum was recorded using a UV-2450

series spectrophotometer.[1]

Computational Methodology
The theoretical calculations were performed using the Gaussian 09W software package.[1]

Geometry Optimization: The molecular geometry of 2-Phenyl-2-imidazoline was optimized

using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional

(B3LYP) and the 6-31G(d,p) basis set.[1]

Electronic Property Calculations: The electronic properties, including HOMO-LUMO energies

and other quantum chemical parameters, were calculated at the B3LYP/6-311++G** level of

theory.[1]

NBO Analysis: Natural Bond Orbital analysis was also performed at the B3LYP/6-311++G**

level.[1]

UV-Visible Spectrum Simulation: The theoretical UV-visible spectrum was calculated using

the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method.[1]

Visualizations
Experimental and Computational Workflow
The following diagram illustrates the workflow for the combined experimental and

computational characterization of 2-Phenyl-2-imidazoline's electronic properties.
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Caption: Workflow for Electronic Property Characterization.

Hypothetical Signaling Pathway Involvement
Given that imidazoline derivatives exhibit significant pharmacological activities, they are known

to interact with various biological targets. The diagram below represents a hypothetical

signaling pathway where a 2-Phenyl-2-imidazoline derivative might act as a ligand for a G-

protein coupled receptor (GPCR), a common target for such compounds.
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Caption: Hypothetical GPCR Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1199978?utm_src=pdf-custom-synthesis
https://www.scirp.org/journal/paperinformation?paperid=83534
https://www.scirp.org/journal/paperinformation?paperid=83534
https://scialert.net/fulltext/?doi=sciintl.2013.253.260
https://www.researchgate.net/publication/359072581_Overview_on_Biological_Activities_of_Imidazole_Derivatives
https://chemistry.wuxiapptec.com/qm-25
https://chemistry.wuxiapptec.com/qm-25
https://www.scirp.org/html/14-7503395_83534.htm
https://www.scirp.org/html/14-7503395_83534.htm
https://www.researchgate.net/figure/Molecular-structure-of-2-phenyl-2-imidazoline-along-with-numbering-of-atom_fig1_324086621
https://www.benchchem.com/product/b1199978#understanding-the-electronic-properties-of-2-phenyl-2-imidazoline
https://www.benchchem.com/product/b1199978#understanding-the-electronic-properties-of-2-phenyl-2-imidazoline
https://www.benchchem.com/product/b1199978#understanding-the-electronic-properties-of-2-phenyl-2-imidazoline
https://www.benchchem.com/product/b1199978#understanding-the-electronic-properties-of-2-phenyl-2-imidazoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

